3-allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidinone core. Its structure features:
- 2-((2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio) substituent: Introduces a sulfur-linked ketone-dioxane moiety, likely influencing solubility and metabolic stability.
- 5-(Thiophen-2-yl) group: Aromatic thiophene contributes to π-π stacking interactions, common in bioactive molecules .
Condensation of thiophene-containing enones with aminopyrimidinones under acidic conditions .
Thioether formation via nucleophilic substitution, as seen in related thieno-pyrimidinones .
Bioactivity: Though specific data for this compound is absent, structurally similar derivatives exhibit antimicrobial and antioxidant activities, attributed to sulfur-rich frameworks and aromatic substituents .
Properties
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S3/c1-2-7-25-22(27)20-15(19-4-3-10-30-19)12-31-21(20)24-23(25)32-13-16(26)14-5-6-17-18(11-14)29-9-8-28-17/h2-6,10-12H,1,7-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFXIDMDHWHYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC4=C(C=C3)OCCO4)SC=C2C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with significant potential in pharmacological applications. This article summarizes its biological activities, synthesis, and research findings based on diverse sources.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 482.59 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, an allyl group, and a dihydrobenzo[b][1,4]dioxin moiety, which contribute to its unique biological properties .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : The compound has been evaluated for its potential as a PARP1 inhibitor, an important target in cancer therapy. In vitro studies have shown that it can inhibit the PARP1 enzyme with an IC50 value indicating significant potency .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens. The structural components may enhance membrane permeability and bioactivity against resistant strains .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits in models of neurodegenerative diseases. This is particularly relevant given the presence of the dihydrobenzo[b][1,4]dioxin moiety linked to neurological activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include the formation of thieno[2,3-d]pyrimidine derivatives through condensation reactions and subsequent modifications to enhance biological activity .
Table 1: Structural Comparisons with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Methylthieno[2,3-d]pyrimidine | Contains a methyl group instead of an allyl group | Enhanced stability and potential for different biological activity |
| 6-Thiophenylthieno[2,3-d]pyrimidine | Substituted thiophenes | Increased lipophilicity may enhance membrane permeability |
| 7-Allylbenzothiazole | Similar sulfur-containing heterocycle | Potential for antimicrobial activity due to different heteroatoms |
This comparison highlights the unique aspects of the compound regarding its structural complexity and potential pharmacological applications.
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of similar compounds:
- PARP Inhibition : A study identified several potent PARP inhibitors from related structures that exhibited low toxicity profiles while effectively blocking cancer cell proliferation .
- Neuroprotective Activity : Research on derivatives indicated that specific modifications at the allyl position could significantly enhance neuroprotective effects in models of Parkinson's disease .
Comparison with Similar Compounds
Functional Group Impact
- Thiophene vs.
- Dihydrobenzo[b][1,4]dioxin vs. Oxadiazole : The dioxin moiety in the target compound may confer better metabolic stability than oxadiazole-based derivatives, which are prone to hydrolysis .
- Allyl vs. Alkyl Groups : Allyl substituents (as in the target compound) offer greater conformational flexibility than rigid alkyl chains, possibly affecting receptor interaction .
Physicochemical Properties
- Melting Points : Oxadiazole derivatives exhibit higher melting points (250–300°C) due to rigid planar structures, whereas thiophene/dioxane-containing compounds (e.g., target) likely have lower melting points (~200°C) .
- Solubility : Sulfur and ester groups (e.g., in ’s compound) enhance aqueous solubility, while the dihydrobenzo dioxin in the target compound may reduce it .
Bioactivity Trends
- Antimicrobial Activity : Thiophene and oxadiazole derivatives show potency against Gram-positive bacteria (MIC: 8–32 µg/mL), while phenyl analogues are less active .
- Antioxidant Potential: Thioether linkages (as in the target compound) may scavenge free radicals, similar to sulfur-rich antioxidants in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
